molecular formula C9H16FNO3 B12874236 tert-Butyl (cis-4-fluorotetrahydrofuran-3-yl)carbamate

tert-Butyl (cis-4-fluorotetrahydrofuran-3-yl)carbamate

Cat. No.: B12874236
M. Wt: 205.23 g/mol
InChI Key: AAMHQTXYKDSEDA-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (cis-4-fluorotetrahydrofuran-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a fluorine atom, and a tetrahydrofuran ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (cis-4-fluorotetrahydrofuran-3-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to give the desired carbamate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (cis-4-fluorotetrahydrofuran-3-yl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols, amines, and alcohols.

Major Products Formed:

    Oxidation: Formation of corresponding carbonyl compounds.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: tert-Butyl (cis-4-fluorotetrahydrofuran-3-yl)carbamate is used as a protecting group for amines in organic synthesis. It can be installed and removed under relatively mild conditions, making it a valuable tool in peptide synthesis .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (cis-4-fluorotetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, while the fluorine atom enhances the compound’s reactivity. The tetrahydrofuran ring contributes to the compound’s stability and solubility. These structural features enable the compound to bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (cis-4-fluorotetrahydrofuran-3-yl)carbamate is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties. The combination of the tert-butyl group, fluorine atom, and tetrahydrofuran ring makes this compound highly versatile and valuable in various scientific applications.

Properties

Molecular Formula

C9H16FNO3

Molecular Weight

205.23 g/mol

IUPAC Name

tert-butyl N-[(3S,4S)-4-fluorooxolan-3-yl]carbamate

InChI

InChI=1S/C9H16FNO3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m1/s1

InChI Key

AAMHQTXYKDSEDA-RQJHMYQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC[C@H]1F

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.